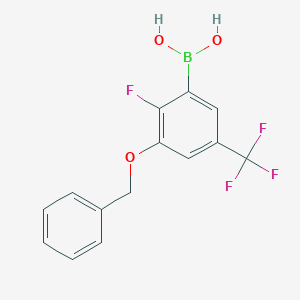

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF4O3/c16-13-11(15(20)21)6-10(14(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXNFSCSWWAJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

A synthesis analogous to the Ambeed protocol for (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid provides a template:

-

Halogenation : Begin with 3-bromo-2-fluoro-5-(trifluoromethyl)phenol.

-

Benzyl Protection : Protect the phenolic -OH group using benzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

-

Grignard Formation : React the brominated intermediate with magnesium turnings and a catalytic amount of iodine in tetrahydrofuran (THF) to generate the aryl magnesium bromide.

-

Boration : Transfer the Grignard reagent to a solution of trimethyl borate in THF at -78°C, followed by gradual warming to room temperature.

-

Acidic Workup : Quench with dilute hydrochloric acid, extract with ethyl acetate, and purify via crystallization.

Key Data from Analogous Syntheses

This method’s limitations include sensitivity to steric hindrance from the benzyloxy group and competing side reactions at the fluorine-substituted positions.

Miyaura Borylation Using Palladium Catalysis

Miyaura borylation offers a transition metal-catalyzed alternative for installing boronic acid groups. This method is advantageous for substrates incompatible with strongly basic Grignard conditions.

Reaction Protocol

-

Substrate Preparation : Start with 3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl bromide or iodide.

-

Catalytic System : Employ bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours.

-

Hydrolysis : Treat the boronic ester intermediate with aqueous HCl to yield the boronic acid.

Optimization Considerations

-

Substrate Reactivity : Aryl iodides typically react faster than bromides but are less stable.

-

Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates but may complicate purification.

-

Catalyst Loading : 2–5 mol% Pd is standard, though higher loadings may compensate for steric bulk.

Suzuki-Miyaura Coupling Retro-Synthesis

While Suzuki-Miyaura coupling is typically used to form biaryl bonds, its retro-synthetic application informs boronic acid synthesis. For the target compound, this implies:

-

Disconnection : Split the molecule into a boronic acid fragment and a complementary aryl halide.

-

Fragment Synthesis : Prepare the boronic acid directly via methods above or through cross-coupling of simpler boronic acids.

Challenges and Yield Optimization

Steric and Electronic Effects

-

Benzyloxy Group : The bulky benzyloxy substituent at the 3-position may hinder reagent access to the boron reaction site, necessitating elevated temperatures or prolonged reaction times.

-

Electron-Withdrawing Groups : The -CF₃ and -F groups deactivate the aromatic ring, slowing electrophilic substitution but facilitating oxidative addition in metal-catalyzed routes.

Comparative Yield Data

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The benzyloxy, fluoro, and trifluoromethyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Substitution: Nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Properties

The synthesis of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of appropriate boron precursors with substituted phenols. The compound's structure includes a benzyloxy group, a fluorine atom, and a trifluoromethyl group, contributing to its unique chemical properties.

Chemical Properties:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research indicates that related compounds exhibit moderate activity against various pathogens:

- In vitro Studies: The compound has shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established antibiotics like Tavaborole .

- Fungal Activity: It also demonstrates antifungal properties against Candida albicans and Aspergillus niger, suggesting its potential as an alternative treatment for fungal infections .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | < 100 | |

| Bacillus cereus | < 50 | |

| Candida albicans | 100 | |

| Aspergillus niger | 80 |

Polymer Chemistry

Boronic acids are known for their ability to form dynamic covalent bonds with diols, making them valuable in the development of smart materials and polymers. This compound can be utilized in:

- Synthesis of Boronate Esters: These esters can be incorporated into polymer matrices, enhancing their mechanical properties and responsiveness to environmental stimuli.

- Drug Delivery Systems: The ability to form reversible bonds allows for the design of drug carriers that release therapeutic agents in a controlled manner.

Antimicrobial Efficacy Study

In a study published in the journal Molecules, researchers synthesized several phenylboronic acids and evaluated their antimicrobial activities. The findings indicated that this compound exhibited significant antibacterial activity compared to other derivatives, establishing its potential as a lead compound for further development .

Polymer Development Research

Another study focused on the incorporation of boronic acids into polymeric materials for biomedical applications. The research demonstrated that polymers modified with this compound showed improved biocompatibility and drug release profiles, indicating its utility in creating advanced drug delivery systems .

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are important factors in drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Reactivity in Suzuki-Miyaura Cross-Coupling

- Target Compound: The 2-fluoro and 5-CF₃ groups enhance electrophilicity of the boron atom, facilitating transmetalation. However, steric hindrance from the 3-benzyloxy group may reduce coupling efficiency compared to non-benzylated analogs .

- (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid : Achieved 74% yield in the synthesis of antifungal indazole derivatives (Inz-113), demonstrating high reactivity in Pd-catalyzed couplings .

- (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid : The nitro group increases electrophilicity but may require controlled conditions to avoid side reactions .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl and benzyloxy groups in the target compound increase logP compared to non-fluorinated analogs (e.g., (3-(Benzyloxy)phenyl)boronic acid, logP = ~2.5) .

- Solubility : Benzyloxy and CF₃ groups reduce aqueous solubility, necessitating polar aprotic solvents (e.g., THF) in reactions .

Material Science

- Fluorinated boronic acids are employed in OLEDs and liquid crystals; however, the benzyloxy group’s bulkiness may limit use in thin-film applications compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogen-boron exchange reactions. Key steps include protecting the hydroxyl group with benzyl bromide (to introduce the benzyloxy moiety) and introducing the trifluoromethyl group via electrophilic substitution or cross-coupling. Reaction temperature (0–6°C for boronic acid stability ), solvent choice (THF or DMF), and catalysts (Pd-based for coupling) critically affect yield. For example, electron-withdrawing groups like -CF₃ may slow coupling kinetics, requiring longer reaction times .

Q. How is the purity and structural integrity of this boronic acid validated in academic research?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR (to confirm substituent positions and benzyloxy protection), ¹¹B NMR (to verify boronic acid formation), and mass spectrometry (HRMS for molecular weight confirmation). Purity is assessed via HPLC (≥97% threshold ). For example, the benzyloxy group shows distinct aromatic splitting patterns in NMR, while the -B(OH)₂ group resonates at δ ~30 ppm in ¹¹B NMR .

Q. What are the key stability considerations for handling this compound in aqueous or oxidative environments?

- Methodological Answer : Boronic acids are prone to protodeboronation under acidic/basic conditions. This compound’s stability is enhanced by the electron-withdrawing -CF₃ group, which reduces boronic acid acidity. Store at 0–6°C in anhydrous solvents (e.g., THF) under inert gas . Avoid prolonged exposure to moisture; lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the benzyloxy and -CF₃ groups may reduce coupling efficiency with bulky partners. Comparative studies using Hammett constants (σₚ for -CF₃ = 0.54) can quantify electronic effects . Kinetic studies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) are recommended to optimize conditions .

Q. What computational strategies are used to predict the binding affinity of this boronic acid to biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) model interactions with targets like leucyl-tRNA synthetase. The -CF₃ and benzyloxy groups enhance hydrophobic interactions, while the boronic acid forms reversible covalent bonds with serine/threonine residues. MD simulations (AMBER/CHARMM) assess stability, and QM/MM calculations evaluate transition states for enzyme inhibition .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved experimentally?

- Methodological Answer : Discrepancies arise from varying hydration states of the boronic acid. Use Karl-Fischer titration to quantify water content and phase-solubility diagrams in DMSO/THF/EtOAc mixtures. For example, anhydrous DMSO solubilizes up to 50 mM, while hydration reduces solubility by 30–40% .

Key Challenges and Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.